molecular formula C9H16O3 B1617222 Methyl 2-ethyl-3-oxohexanoate CAS No. 68039-27-0

Methyl 2-ethyl-3-oxohexanoate

Cat. No. B1617222
CAS RN: 68039-27-0
M. Wt: 172.22 g/mol
InChI Key: BCOAUCOBZITYQI-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-3-oxohexanoate is a chemical compound that is widely used in scientific research for its various applications. It is a colorless liquid with a molecular formula of C9H16O3 and a molar mass of 172.22 g/mol. The compound is also known as Methyl 3-oxo-2-pentylhexanoate or Ethyl pentyl acetoacetate.

Scientific Research Applications

Flavor and Fragrance Industry

Methyl 2-ethyl-3-oxohexanoate is a volatile ester known for its fruity and green odor, making it a valuable component in the flavor and fragrance industry. It is used to impart a fresh, fruity note to various products, including perfumes, air fresheners, and food flavorings . Its ability to undergo bioreduction to form other flavoring agents, such as ethyl ®-3-hydroxyhexanoate, further enhances its utility in creating complex and appealing scents .

Pharmaceutical Intermediates

In pharmaceutical research, Methyl 2-ethyl-3-oxohexanoate serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique chemical structure allows it to participate in reactions that form the backbone of many drug molecules. This makes it a crucial building block in the development of new medications, particularly those targeting metabolic and neurological disorders .

Organic Synthesis

Methyl 2-ethyl-3-oxohexanoate is widely used in organic synthesis as a precursor for the production of more complex molecules. Its reactivity with nucleophiles and electrophiles makes it a versatile starting material for constructing a variety of chemical compounds. This application is particularly important in academic and industrial research settings, where it aids in the development of new synthetic methodologies .

Agricultural Chemicals

In the field of agriculture, Methyl 2-ethyl-3-oxohexanoate is utilized in the synthesis of agrochemicals, including pesticides and herbicides. Its role as a chemical intermediate helps in creating compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity. Research into its applications in this area focuses on improving the efficacy and environmental safety of these agrochemicals .

Biochemical Research

Methyl 2-ethyl-3-oxohexanoate is also employed in biochemical research as a probe to study enzyme mechanisms and metabolic pathways. Its structure allows it to mimic natural substrates, making it useful in investigating the activity of various enzymes. This application is crucial for understanding biochemical processes and developing enzyme inhibitors or activators for therapeutic purposes .

Material Science

In material science, Methyl 2-ethyl-3-oxohexanoate is used in the development of novel materials with specific properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the creation of advanced composites and coatings that require high performance and durability .

properties

IUPAC Name

methyl 2-ethyl-3-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-6-8(10)7(5-2)9(11)12-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOAUCOBZITYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(CC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70887103
Record name Hexanoic acid, 2-ethyl-3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70887103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethyl-3-oxohexanoate

CAS RN

68039-27-0
Record name Hexanoic acid, 2-ethyl-3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68039-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanoic acid, 2-ethyl-3-oxo-, methyl ester
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Record name Hexanoic acid, 2-ethyl-3-oxo-, methyl ester
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Record name Hexanoic acid, 2-ethyl-3-oxo-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-ethyl-3-oxohexanoate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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